molecular formula C11H22Cl4N4 B2425137 1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride CAS No. 881214-42-2

1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride

Cat. No. B2425137
CAS RN: 881214-42-2
M. Wt: 352.13
InChI Key: XBOLSDPCJNUKKQ-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is a chemical compound with the molecular formula C11H19ClN4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is based on its molecular formula, C11H19ClN4 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the sources I have access to.

Scientific Research Applications

Versatile Precursors to Heterocycles

1,2-Benzenediamine derivatives demonstrate remarkable versatility in the synthesis of 1,4-diamino heterocycles, such as quinoxalines and pyrazines, through reactions with nitroepoxides. These compounds facilitate access to bioactive structures like piperazines and tetrahydroquinoxalines efficiently and with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014).

Development of Potential CNS Agents

Compounds incorporating 1,2-benzenediamine, such as 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, have been found to exhibit neuroleptic-like activity. These compounds, developed through specific synthetic pathways, show promise as novel central nervous system (CNS) agents with potential applications in treating disorders related to dopamine antagonism (Hino et al., 1988).

Host Molecule for Channel Inclusion Compounds

1,2-Benzenediamine derivatives have been synthesized as host molecules in channel inclusion compounds. These molecules demonstrate the capability to form specific crystal structures with channels that can accommodate guest molecules like acetone, methanol, and ethanol. Such structures are significant in the study of molecular interactions and encapsulation processes (Fridman Moshe Kapon et al., 2006).

Antagonist for 5-HT1A Receptor

The 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, implicated in anxiety and depression, are targeted using derivatives of 1,2-benzenediamine. These compounds, such as DU 125530, show potential in treating mood disorders by achieving high occupancy of the human brain 5-HT(1A) receptor with minimal side effects (Rabiner et al., 2002).

Use in Boron Neutron Capture Therapy for Cancer Treatment

An o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol, synthesized using 1,2-benzenediamine, shows potential for application in boron neutron capture therapy for cancer treatment. This highlights the role of these compounds in the development of targeted cancer therapies (Argentini et al., 1998).

Future Directions

The future directions of 1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride are not specified in the sources I have access to. Its use and development would likely depend on the specific field and application .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzene-1,2-diamine;tetrahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOLSDPCJNUKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride

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